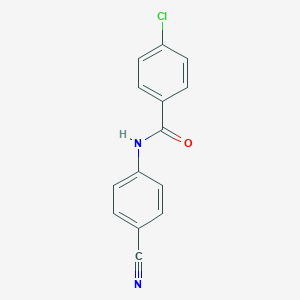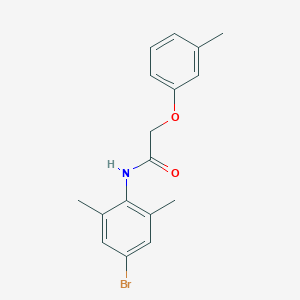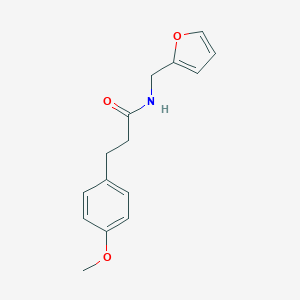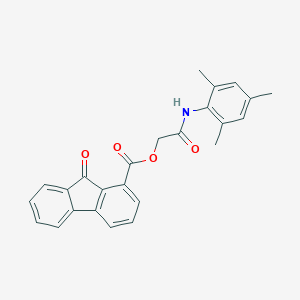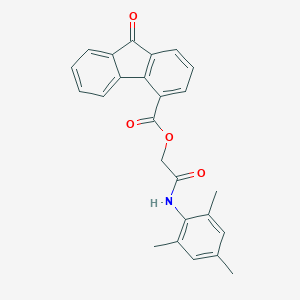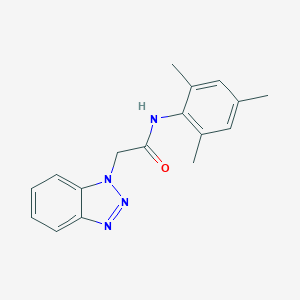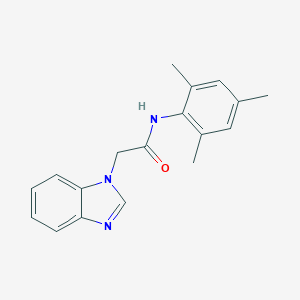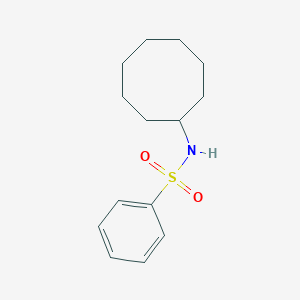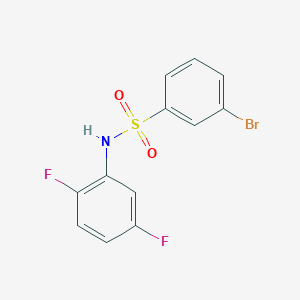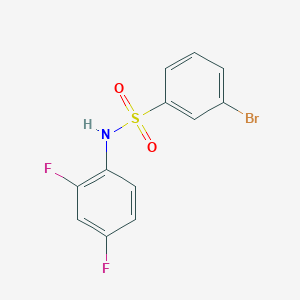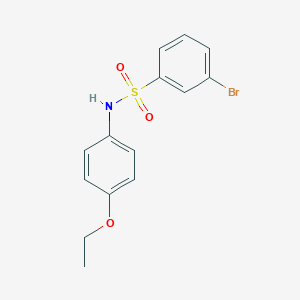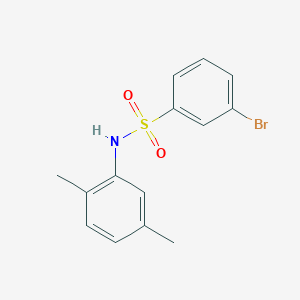![molecular formula C15H17N3OS B262853 N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide, also known as DMAPT, is a small molecule inhibitor of the transcription factor NF-κB. It has been found to have potential applications in cancer treatment due to its ability to inhibit tumor cell growth and induce apoptosis. In
Wirkmechanismus
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide inhibits the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses. In cancer cells, NF-κB is often overactivated, leading to increased cell proliferation and resistance to apoptosis. This compound inhibits NF-κB by targeting the upstream signaling pathways that activate it, including the IKK complex and the upstream kinase NIK.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been found to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines such as IL-10. This compound has also been found to enhance the activity of natural killer cells and T cells, which play a crucial role in the immune response against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various cellular processes. However, this compound has also been found to have off-target effects on other signaling pathways, which can complicate its interpretation in some experiments. Another limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in some assays.
Zukünftige Richtungen
There are several directions for future research on N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide. One area of focus could be on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Another direction could be on exploring its potential applications in other diseases, such as inflammatory diseases and autoimmune disorders. Finally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of this compound and to develop more specific inhibitors of NF-κB signaling.
Synthesemethoden
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide can be synthesized using a multi-step process starting from 4-nitro-N,N-dimethylaniline and 2-pyridinethiol. The synthesis involves the reduction of the nitro group to an amine, followed by the formation of a sulfide bond between the amine and the pyridine ring. The final step involves the acetylation of the amine group to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and pancreatic cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C15H17N3OS |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H17N3OS/c1-18(2)13-8-6-12(7-9-13)17-14(19)11-20-15-5-3-4-10-16-15/h3-10H,11H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
KTYFLRUDODCKAS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
